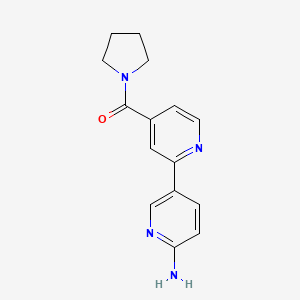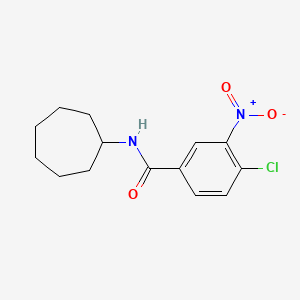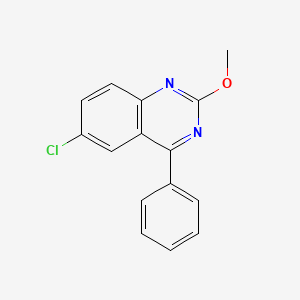![molecular formula C21H22N2O2 B5679990 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5679990.png)
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-pyridinylmethyl)benzamide is a compound of interest in the field of organic chemistry and medicinal chemistry, characterized by its unique molecular framework. The compound’s relevance spans various applications, primarily driven by its structural and chemical properties, which enable specific interactions at the molecular level.
Synthesis Analysis
The synthesis of similar compounds involves strategic functionalization of aromatic systems, employing reactions like the Bischler-Napieralski reaction to form cyclic structures or direct amidation techniques for incorporating the benzamide moiety. Approaches might include stepwise reactions starting from basic aromatic or aliphatic units, employing catalysts and specific reagents to achieve the desired structural complexity and functionality (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including compounds with complex substituents, is often elucidated using techniques such as X-ray crystallography. This analysis reveals configurations, stereochemistry, and intermolecular interactions critical for understanding the compound's behavior in biological systems or chemical reactions (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
Benzamide compounds engage in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, reactions with alcohols and nitrogen-containing nucleophiles can lead to diverse derivatives, showcasing the versatility of the benzamide core in synthetic chemistry (Murad'yan, Zolotovskova, & Koblik, 1990).
Eigenschaften
IUPAC Name |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(23-16-18-9-14-22-15-10-18)19-6-4-17(5-7-19)8-13-21(25)11-2-1-3-12-21/h4-7,9-10,14-15,25H,1-3,11-12,16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBYTVKJHAOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-4-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-sulfonamide](/img/structure/B5679909.png)



![2-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5679958.png)


![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679968.png)
![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5679970.png)
![4-[(4-fluorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5679976.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5680008.png)
![2-[2-(5-methoxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B5680016.png)
![N'-{(3S*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5680021.png)